N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide
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Overview
Description
N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the triazole ring: This can be achieved by reacting hydrazine with an appropriate nitrile compound under acidic conditions.
Introduction of the dichlorobenzyl group: The triazole intermediate is then reacted with 2,4-dichlorobenzyl chloride in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.
Attachment of the methylbenzamide moiety: The final step involves the reaction of the dichlorobenzyl-triazole intermediate with 4-methylbenzoyl chloride under basic conditions to form the desired compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Chemical Reactions Analysis
N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dichlorobenzyl group can be replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. Major products formed from these reactions depend on the specific reagents and conditions employed.
Scientific Research Applications
N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research has explored its potential as an active pharmaceutical ingredient in the treatment of infections and other medical conditions.
Industry: The compound is used in the development of new materials and as an intermediate in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to and inhibiting key enzymes or receptors involved in biological processes. For example, its antimicrobial activity may be attributed to the inhibition of enzymes essential for bacterial or fungal cell wall synthesis . The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
N-[1-(2,4-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-4-methylbenzamide can be compared with other similar compounds, such as:
N-(2,4-dichlorobenzyl)-indolylchalcones: These compounds also contain the dichlorobenzyl group and have shown antimicrobial activity.
2-benzylpyrroles: These compounds share structural similarities and have been studied for their insecticidal and acaricidal activities.
Dichlorobenzyl alcohol: This compound is a simpler derivative with antiseptic properties and is used in throat lozenges.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C17H14Cl2N4O |
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Molecular Weight |
361.2 g/mol |
IUPAC Name |
N-[1-[(2,4-dichlorophenyl)methyl]-1,2,4-triazol-3-yl]-4-methylbenzamide |
InChI |
InChI=1S/C17H14Cl2N4O/c1-11-2-4-12(5-3-11)16(24)21-17-20-10-23(22-17)9-13-6-7-14(18)8-15(13)19/h2-8,10H,9H2,1H3,(H,21,22,24) |
InChI Key |
WGLBXVQNDCDVPO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN(C=N2)CC3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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